4-Aminoisophthalic acid
Overview
Description
4-Aminoisophthalic acid, also known as 4-amino-1,3-benzenedicarboxylic acid, is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where an amino group is substituted at the para position relative to one of the carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminoisophthalic acid can be synthesized through several methods. One common approach involves the nitration of isophthalic acid to form 4-nitroisophthalic acid, followed by reduction to yield this compound. The reduction step typically employs reagents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoisophthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 4-nitroisophthalic acid.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
4-Aminoisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-aminoisophthalic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways .
Comparison with Similar Compounds
5-Aminoisophthalic acid: Similar structure but with the amino group at the meta position.
2-Aminoterephthalic acid: Amino group at the ortho position relative to one carboxylic acid group.
4-Nitrophthalic acid: Nitro group instead of an amino group at the para position.
Uniqueness: 4-Aminoisophthalic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of complexes it can form. Its para-substituted amino group allows for distinct interactions in coordination chemistry and biological applications compared to its isomers .
Properties
IUPAC Name |
4-aminobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBLLWHZWCBDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463305 | |
Record name | 4-Aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33890-03-8 | |
Record name | 4-Amino-1,3-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 4-Aminoisophthalic acid in UiO-66 MOF impact its uranyl capture capabilities?
A1: Incorporating this compound into the UiO-66 framework leads to the creation of a modified MOF, designated as UiO-66-3C4N []. This modification results in the formation of specific "nano-pockets" within the MOF structure. These nano-pockets exhibit a high affinity for uranyl ions due to their size and enhanced coordination interactions []. Essentially, the modified structure effectively traps uranyl ions while hindering the entrance of larger, interfering ions, leading to a higher selectivity for uranyl capture from solutions like seawater [].
Q2: What is the significance of bio-inspiration in the development of UiO-66-3C4N for uranyl capture?
A2: The design of UiO-66-3C4N draws inspiration from the spatial structure of the SUP (superb-uranyl binding) protein, a biological entity known for its exceptional uranyl binding selectivity and affinity []. By mimicking the SUP's binding site geometry within the MOF framework, researchers aimed to replicate its high selectivity and efficiency. While the resulting nano-pockets in UiO-66-3C4N are smaller than those found in the SUP protein, they effectively demonstrate enhanced selectivity and affinity for uranyl, highlighting the success of this bio-inspired approach [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.